molecular formula C14H13N5O2 B2489717 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone CAS No. 2034431-16-6

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone

Cat. No. B2489717
CAS RN: 2034431-16-6
M. Wt: 283.291
InChI Key: ICBGAHCFSVHFAX-UHFFFAOYSA-N
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Description

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in the field of neuroscience.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Compounds with structural similarities to 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone have been synthesized for pharmacological evaluation, showing antibacterial and antifungal activities. The study by Mistry and Desai (2006) on the synthesis of nitrogen and sulfur-containing heterocyclic compounds via microwave-assisted reactions demonstrated the potential of such compounds in fighting against various microbial strains like Staphylococcus aureus and Escherichia coli (Mistry & Desai, 2006).

Structural Analysis and Cytotoxic Studies

Further research by Govindhan et al. (2017) involved the synthesis of a structurally related compound, highlighting the use of click chemistry approaches for creating new molecules with potential biological applications. The study provided detailed structural analysis through spectroscopic characterization and explored cytotoxicity, offering insights into the compound's interaction with biological systems (Govindhan et al., 2017).

Molecular Docking Studies

Additionally, the compound's relevance is underscored by its utility in molecular docking studies, as demonstrated by Govindhan et al. (2017), to predict the interaction with proteins and potential pharmacokinetics properties, pointing towards its application in drug design and discovery (Govindhan et al., 2017).

properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-1-[3-(triazol-1-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c20-14(18-8-10(9-18)19-6-5-15-17-19)7-12-11-3-1-2-4-13(11)21-16-12/h1-6,10H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBGAHCFSVHFAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=NOC3=CC=CC=C32)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone

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